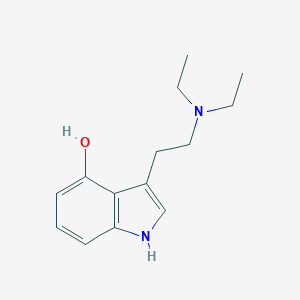

4-Ho-DET

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(diethylamino)ethyl]-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-3-16(4-2)9-8-11-10-15-12-6-5-7-13(17)14(11)12/h5-7,10,15,17H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHYMKDBKJPILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CNC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176755 | |

| Record name | 4-Hydroxy-N,N diethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22204-89-3 | |

| Record name | 4-Hydroxy-N,N-diethyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22204-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-N,N diethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-N,N diethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-N,N DIETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E0BR15575 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 4-hydroxy-N,N-diethyltryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 4-hydroxy-N,N-diethyltryptamine (4-HO-DET), a psychedelic compound of the tryptamine class. Also known as ethocin, this compound is the 4-hydroxy analog of N,N-diethyltryptamine (DET).[1] This document provides a comprehensive overview of established synthetic routes, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Core Synthetic Strategies

The synthesis of this compound predominantly commences from a protected 4-hydroxyindole precursor. The two most prominent strategies involve:

-

Synthesis from a 4-O-Protected Indole : This classic and versatile approach utilizes a protecting group for the hydroxyl functionality of 4-hydroxyindole, most commonly a benzyl or acetyl group. The synthesis then proceeds by introducing the diethylaminoethyl side chain at the 3-position of the indole ring, followed by reduction and deprotection.

-

Synthesis via the Acetoxy Prodrug (4-AcO-DET) : An alternative and often more practical route for research purposes involves the synthesis of the O-acetylated prodrug, 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET).[2][3] This compound is reported to be more stable than this compound and is readily hydrolyzed in vivo by serum esterases to the active phenolic compound.[2] The synthesis of 4-AcO-DET can be achieved either by acetylation of this compound or through a more direct route from a protected tryptamine precursor.

A more modern approach, the Larock indole synthesis, presents a convergent and efficient method for constructing the substituted indole core, offering a potential alternative to the classical routes.

Pathway 1: Synthesis from 4-Benzyloxyindole

This pathway is a well-established method for producing various 4-hydroxytryptamines. It involves the protection of the hydroxyl group of 4-hydroxyindole as a benzyl ether, which is stable under the conditions required for the subsequent side-chain formation and reduction steps.

Experimental Protocol:

Step 1: Synthesis of 4-Benzyloxyindole-3-yl-N,N-diethylglyoxylamide

-

Reaction Setup : A solution of 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether is prepared in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath.

-

Addition of Oxalyl Chloride : A solution of oxalyl chloride (1.1 - 2.0 eq) in anhydrous diethyl ether is added dropwise to the cooled indole solution. A yellow precipitate of the indole-3-glyoxylyl chloride intermediate is formed. The mixture is stirred for an additional 30 minutes at low temperature.

-

Amidation : A solution of diethylamine (excess, e.g., 4.0 eq) in diethyl ether is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Work-up : The reaction mixture is quenched by the addition of water or a dilute acid solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-benzyloxyindole-3-yl-N,N-diethylglyoxylamide.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.

Step 2: Reduction of 4-Benzyloxyindole-3-yl-N,N-diethylglyoxylamide to 4-Benzyloxy-N,N-diethyltryptamine

-

Reaction Setup : A suspension of lithium aluminum hydride (LAH) (excess, e.g., 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere and cooled in an ice bath.

-

Addition of Glyoxylamide : A solution of 4-benzyloxyindole-3-yl-N,N-diethylglyoxylamide (1.0 eq) in anhydrous THF is added dropwise to the LAH suspension.

-

Reaction : The reaction mixture is stirred at room temperature for a few hours and then heated to reflux for several more hours to ensure complete reduction of both the amide and the ketone functionalities.

-

Work-up : The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. The resulting granular precipitate of aluminum salts is filtered off, and the filter cake is washed with THF. The combined organic filtrates are dried, and the solvent is removed under reduced pressure to give crude 4-benzyloxy-N,N-diethyltryptamine.

-

Purification : The crude product can be purified by column chromatography or distillation under high vacuum.

Step 3: Debenzylation to 4-hydroxy-N,N-diethyltryptamine

-

Catalytic Transfer Hydrogenation : To a solution of 4-benzyloxy-N,N-diethyltryptamine (1.0 eq) in a suitable solvent such as methanol or ethanol, 10% palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate) and a hydrogen donor such as ammonium formate (excess, e.g., 5-10 eq) are added.[4][5][6]

-

Reaction : The mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up : Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is taken up in a suitable solvent and washed with water to remove ammonium salts. The organic layer is dried and evaporated to yield this compound.

-

Purification : The final product is often purified by recrystallization from a solvent mixture such as ethyl acetate/hexane. Due to its sensitivity to oxidation, this compound should be stored under an inert atmosphere at low temperatures.

| Step | Product | Typical Yield | Melting Point (°C) |

| 1 | 4-Benzyloxyindole-3-yl-N,N-diethylglyoxylamide | 70-95% | Not widely reported |

| 2 | 4-Benzyloxy-N,N-diethyltryptamine | 60-80% | Not widely reported |

| 3 | 4-hydroxy-N,N-diethyltryptamine | 80-95% | 103-106 |

Pathway 2: Synthesis of 4-AcO-DET and Subsequent Hydrolysis

This pathway offers the advantage of producing a more stable intermediate, 4-AcO-DET, which can be stored and handled with greater ease than the free phenol, this compound.

Experimental Protocols:

Route A: Acetylation of 4-hydroxy-N,N-diethyltryptamine

-

Reaction : this compound (1.0 eq) is dissolved in a suitable solvent like pyridine or a mixture of an inert solvent and a base (e.g., triethylamine). Acetic anhydride (1.1-1.5 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification : The reaction is quenched with water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The resulting 4-AcO-DET can be purified by chromatography or recrystallization.

Route B: One-Pot Debenzylation and Acetylation

-

Reaction : 4-Benzyloxy-N,N-diethyltryptamine (1.0 eq) is dissolved in a solvent such as benzene or ethyl acetate. Acetic anhydride (excess) and a catalytic amount of sodium acetate are added, along with a 10% Pd/C catalyst.

-

Hydrogenation : The mixture is subjected to hydrogenation, either with hydrogen gas in a Parr shaker or via catalytic transfer hydrogenation with a hydrogen donor.

-

Work-up and Purification : After the reaction is complete, the catalyst is filtered off, and the filtrate is worked up as described in Route A to isolate and purify 4-AcO-DET.

In Vitro Hydrolysis of 4-AcO-DET to this compound

-

Acid-Catalyzed Hydrolysis : 4-AcO-DET can be hydrolyzed by heating in a dilute aqueous acid solution (e.g., acetic acid or hydrochloric acid).[7][8] The reaction progress can be monitored by TLC. After completion, the solution is neutralized to precipitate the this compound, which is then extracted and purified.

-

Base-Catalyzed Hydrolysis : While possible, base-catalyzed hydrolysis (e.g., with sodium hydroxide in an aqueous or alcoholic solution) should be performed under an inert atmosphere, as the resulting this compound is prone to oxidation in alkaline conditions.[7]

| Compound | Typical Yield (Route B) | Melting Point (°C) |

| 4-acetoxy-N,N-diethyltryptamine | 70-85% | Not widely reported for the freebase; salts are more common. |

Pathway 3: Larock Indole Synthesis (Proposed)

The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring from an o-haloaniline and a disubstituted alkyne.[9][10][11][12][13] This method could provide a convergent and efficient route to a 4-O-protected precursor of this compound.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. 4-AcO-DET - Wikipedia [en.wikipedia.org]

- 3. 4-Acetoxy-DET [bionity.com]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 5. ijcr.info [ijcr.info]

- 6. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. bluelight.org [bluelight.org]

- 8. 4-ACO-DMT Acid Hydrolysis - Welcome discussion - Welcome to the DMT-Nexus [dmt-nexus.me]

- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 10. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. synarchive.com [synarchive.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET)

This document provides a comprehensive technical overview of 4-hydroxy-N,N-diethyltryptamine (this compound), a psychedelic compound belonging to the tryptamine class. It covers its chemical structure, physicochemical properties, pharmacology, and available experimental data, intended for a scientific audience.

Chemical Identity and Structure

This compound, also known as Ethocin or CZ-74, is a synthetic tryptamine first synthesized in the late 1950s by Albert Hofmann and Franz Troxler.[1][2][3][4] It is the 4-hydroxy analog of N,N-diethyltryptamine (DET) and a close structural relative of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin.[1]

The chemical structure of this compound is characterized by an indole ring hydroxylated at the 4-position, with a diethylaminoethyl side chain attached at the 3-position.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

|---|---|

| IUPAC Name | 3-[2-(diethylamino)ethyl]-1H-indol-4-ol[1][5] |

| Synonyms | 4-Hydroxy-DET, Ethocin, CZ-74[1][5] |

| CAS Number | 22204-89-3[1][5] |

| Molecular Formula | C₁₄H₂₀N₂O[1][5] |

| Molar Mass | 232.32 g/mol [1][5] |

| Appearance | White or off-white crystalline solid/powder[6] |

| Melting Point | 101.3 - 106 °C[1][6] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, DMF, and DMSO.[7] |

Pharmacology

This compound's primary mechanism of action is as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT₂ subfamily of receptors.[1][8] Its psychedelic effects are primarily attributed to its agonist activity at the 5-HT₂A receptor.[8] Prodrugs such as 4-AcO-DET (ethacetin) and 4-PO-DET (ethocybin) are believed to be hydrolyzed in the body to the active compound, this compound.[1][8]

Pharmacodynamics: Receptor Interactions

This compound acts as a potent agonist at human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[1][8] In-vitro studies using calcium flux assays have quantified its functional potency and efficacy at these receptors. The compound is also known to induce the head-twitch response (HTR) in mice, a behavioral model considered predictive of hallucinogenic potential in humans.[7]

Table 2: Receptor Binding Affinities (Kᵢ) and Functional Potencies (EC₅₀) of this compound

| Receptor | Assay Type | Species | Value (nM) |

|---|---|---|---|

| 5-HT₂A | EC₅₀ (Ca²⁺ Flux) | Human | 6.8[9][10] |

| 5-HT₂B | EC₅₀ (Ca²⁺ Flux) | Human | 4.6[9][10] |

| 5-HT₂C | EC₅₀ (Ca²⁺ Flux) | Human | 35.7[9][10] |

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.

Serotonin 5-HT₂A Receptor Signaling Pathway

As an agonist at the 5-HT₂A receptor, this compound initiates a downstream signaling cascade. The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/₁₁ alpha subunit.[11][12] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol triphosphate (IP₃) and diacylglycerol (DAG).[12] These messengers are responsible for modulating intracellular calcium levels and activating protein kinase C, leading to various downstream cellular responses that are thought to underpin the compound's psychoactive effects.

Caption: 5-HT₂A receptor Gq signaling pathway activated by this compound.

Pharmacokinetics and Metabolism

Detailed human pharmacokinetic data for this compound is scarce. The onset of effects after oral administration is reported to be between 30 to 45 minutes, with a total duration of 2 to 6 hours.[1] The metabolism of this compound is not well-studied, but like other tryptamines such as its structural analog psilocin, it is expected to be metabolized in the liver, potentially involving demethylation, deamination by monoamine oxidase (MAO), and glucuronidation.[13]

Experimental Protocols

Synthesis

The synthesis of 4-hydroxytryptamines like this compound generally starts from a protected 4-hydroxyindole, such as 4-benzyloxyindole.[14] A common route involves the Speeter-Anthony tryptamine synthesis methodology. This involves reacting the protected indole with oxalyl chloride, followed by reaction with diethylamine to form the corresponding glyoxylamide intermediate. This intermediate is then reduced, typically using a powerful reducing agent like lithium aluminum hydride (LAH), to yield the tryptamine backbone. The final step is the deprotection of the 4-hydroxy group (e.g., hydrogenolysis to remove a benzyl group).

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the identification of this compound. The following parameters are based on established forensic laboratory protocols.[6]

Table 3: Example GC-MS Protocol for this compound Analysis

| Parameter | Value |

|---|---|

| Sample Preparation | ~4 mg/mL in Methanol[6] |

| GC Column | HP-5MS (or equivalent), 30m x 0.25mm x 0.25µm[6] |

| Carrier Gas | Helium @ 1.5 mL/min[6] |

| Injector Temp. | 280°C[6] |

| Oven Program | 100°C (hold 0.5 min), ramp 20°C/min to 300°C (hold 9.0 min)[6] |

| MS Transfer Line | 280°C[6] |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Scan[6] |

In-Vitro Functional Assay: Calcium Flux

The functional activity of this compound at Gq-coupled receptors like 5-HT₂A is commonly assessed using a calcium flux assay.[9][10][15] This method measures the increase in intracellular calcium concentration following receptor activation.

Caption: General workflow for an in-vitro calcium flux assay.

Toxicology and Safety

There is a significant lack of formal toxicological studies on this compound.[16] The exact toxic dose and long-term health effects in humans are unknown. As with other 5-HT₂B receptor agonists, there is a theoretical concern regarding potential cardiotoxicity with frequent, high-dose use, though this has not been specifically studied for this compound.[8] Any research involving this compound should be conducted with appropriate caution and safety measures.

Legal Status

The legal status of this compound varies by country. In the United States, it is unscheduled at the federal level but could be considered an analog of psilocin (a Schedule I drug) under the Federal Analogue Act if intended for human consumption.[16] In other jurisdictions, such as the United Kingdom and Sweden, it is a controlled substance.[16] Researchers must ensure compliance with all local, national, and international regulations.

Conclusion

This compound is a classic psychedelic tryptamine with a pharmacological profile centered on serotonin 5-HT₂A receptor agonism. While its basic pharmacology is understood, significant gaps remain in the scientific literature, particularly concerning its metabolism, pharmacokinetics, and toxicology. The data and protocols presented here are intended to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development to guide further scientific inquiry into this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. D738 | 4-Hydroxy Diethyltryptamine (this compound)- Cloud-Clone Corp. [cloud-clone.com]

- 4. This compound [bionity.com]

- 5. 4-Hydroxy-N,N-diethyltryptamine | 22204-89-3 | FH24432 [biosynth.com]

- 6. swgdrug.org [swgdrug.org]

- 7. caymanchem.com [caymanchem.com]

- 8. What Is this compound? Exploring the Psilocybin-Inspired Synthetic Psychedelic [acslab.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]

- 13. Psilocin - Wikipedia [en.wikipedia.org]

- 14. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.psychonautwiki.org [m.psychonautwiki.org]

The Pharmacological Profile of 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N,N-diethyltryptamine, commonly known as 4-HO-DET or ethocin, is a synthetic psychedelic substance belonging to the tryptamine class. Structurally analogous to the endogenous neurotransmitter serotonin and the active component of psychedelic mushrooms, psilocin (4-HO-DMT), this compound has been a subject of interest in psychopharmacological research for its potential to modulate serotonergic systems. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating available preclinical data on its receptor binding affinity, functional activity, and in vivo effects. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of psychedelic compounds and their therapeutic potential.

Mechanism of Action

The primary mechanism of action of this compound is its activity as a non-selective serotonin receptor agonist.[1] Its psychedelic effects are predominantly attributed to its agonist activity at the serotonin 2A receptor (5-HT2A).[2][3][4] Like other classic psychedelics, activation of the 5-HT2A receptor by this compound is believed to induce a cascade of downstream signaling events, leading to alterations in perception, cognition, and mood.

Beyond the 5-HT2A receptor, this compound also exhibits activity at other serotonin receptor subtypes, including 5-HT2B and 5-HT2C.[1][2] There is also evidence to suggest that it may act as a serotonin reuptake inhibitor, although with low affinity.[1] The compound has shown no significant activity at various other targets, including adrenergic, dopamine, and muscarinic acetylcholine receptors, nor at the dopamine transporter.[1]

Pharmacodynamics: Quantitative Data

The following tables summarize the available quantitative data on the receptor binding affinity and functional activity of this compound.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor/Transporter | Kᵢ (nM) | Species | Radioligand | Notes |

| Muscarinic M₂ | 9,984 | Human | [³H]AF-DX 384 | Data from a comprehensive screen of multiple tryptamines.[5] |

| Dopamine D₃ | >10,000 | Human | [³H]Spiperone | [5] |

| Serotonin Transporter (SERT) | >10,000 | Human | [³H]Citalopram | [5] |

Table 2: Functional Activity (EC₅₀/ED₅₀) of this compound

| Assay | Receptor | EC₅₀/ED₅₀ | Species | Efficacy (Eₘₐₓ) | Notes |

| Calcium Flux Assay | h5-HT2A | ~1-10 nM (estimated) | Human | High Efficacy (near full agonist) | 4-hydroxy tryptamines are reported to have high potency (EC₅₀ values ranging from 1-10 nM) and high efficacy (Eₘₐₓ range of 90-100% relative to 5-HT).[3][4] |

| Calcium Flux Assay | m5-HT2A | - | Mouse | - | Concentration-response curves have been published, but specific EC₅₀ values were not provided.[2] |

| Calcium Flux Assay | h5-HT2B | - | Human | - | Concentration-response curves have been published, but specific EC₅₀ values were not provided.[2] |

| Calcium Flux Assay | h5-HT2C | - | Human | - | Concentration-response curves have been published, but specific EC₅₀ values were not provided.[2] |

| Head-Twitch Response (HTR) | 5-HT2A (in vivo) | 1.56 µmol/kg | Mouse | - | HTR is a behavioral proxy for 5-HT2A receptor activation and psychedelic effects in humans.[3] |

Signaling Pathways

The primary signaling cascade initiated by this compound involves the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream events are thought to be central to the psychedelic effects of 5-HT2A agonists.

Caption: 5-HT2A Receptor Gq Signaling Pathway Activated by this compound.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacological profile of this compound are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound like this compound for a specific serotonin receptor.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Detailed Steps:

-

Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest are prepared. This typically involves homogenizing cultured cells and isolating the membrane fraction through centrifugation.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Reaction Mixture: In a multi-well plate, the following are combined:

-

Receptor membranes

-

A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A)

-

Varying concentrations of the unlabeled test compound (this compound)

-

Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This protocol describes a method to measure the functional activity (EC₅₀ and Eₘₐₓ) of this compound at Gq-coupled serotonin receptors.

References

The Core Mechanism of Action of 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET) on Serotonin Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-hydroxy-N,N-diethyltryptamine (4-HO-DET) at serotonin receptors. This compound, also known as ethocin, is a synthetic psychedelic tryptamine that is structurally related to psilocin (4-HO-DMT), the active metabolite of psilocybin.[1][2][3] Its psychoactive effects are primarily mediated by its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A subtype.[4] This document details the binding affinities, functional activities, and downstream signaling pathways of this compound, presenting quantitative data in structured tables, outlining detailed experimental methodologies, and visualizing key processes with Graphviz diagrams.

Quantitative Pharmacological Data

The interaction of this compound with various serotonin receptor subtypes has been characterized through in vitro pharmacological assays. The following tables summarize the binding affinities (Ki), functional potencies (EC50), and maximal efficacies (Emax) of this compound at key human serotonin receptors.

Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors

| Receptor Subtype | Ki (nM) | Reference Compound | Reference Ki (nM) |

| 5-HT1A | 396 - 1,840 | Serotonin | ~10 |

| 5-HT2A | 60.4 | Ketanserin | ~0.75 |

| 5-HT2B | 46.8 | - | - |

| 5-HT2C | 29.5 | - | - |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (EC50) and Efficacies (Emax) of this compound at Human Serotonin Receptors

| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) | Reference Compound |

| 5-HT1A | IP1 stimulation | 1,030 | 80% | Serotonin |

| 5-HT2A | Calcium Mobilization | 7.9 | 98% | Serotonin |

| 5-HT2B | Calcium Mobilization | 19 | 85% | Serotonin |

| 5-HT2C | Calcium Mobilization | 41 | 95% | Serotonin |

Lower EC50 values indicate greater potency. Emax is expressed as a percentage of the response to a reference full agonist (e.g., serotonin).

Experimental Protocols

The quantitative data presented above are derived from standardized in vitro experimental procedures. The following sections provide detailed methodologies for two key assays used to characterize the pharmacological profile of this compound.

Radioligand Competition Binding Assay for Serotonin Receptors

This protocol outlines the determination of the binding affinity (Ki) of this compound for a target serotonin receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific serotonin receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor of interest.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).

-

Test Compound: this compound hydrochloride or fumarate salt.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., 10 µM ketanserin for 5-HT2A).

-

Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).

-

Cell Harvester.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane pellets on ice. Homogenize the pellets in cold assay buffer. Centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: The assay is performed in a 96-well filter plate. Set up triplicate wells for each condition:

-

Total Binding: Contains cell membranes and radioligand.

-

Non-specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competition: Contains cell membranes, radioligand, and varying concentrations of this compound (typically spanning a 5-log unit range).

-

-

Incubation: Add the components to the wells in the following order: assay buffer, cell membranes, test compound or NSB control, and finally the radioligand. Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove non-specifically trapped radioligand.

-

Scintillation Counting: Dry the filter mat. Place the filters into scintillation vials or a compatible plate, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Calcium Mobilization Assay for Gq-Coupled Serotonin Receptors

This protocol describes the measurement of the functional potency (EC50) and efficacy (Emax) of this compound at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C).

Objective: To quantify the ability of this compound to stimulate intracellular calcium release via activation of a Gq-coupled serotonin receptor.

Materials:

-

Cell Line: A mammalian cell line (e.g., HEK293, CHO) stably expressing the Gq-coupled serotonin receptor of interest.

-

Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM, Fura-2 AM).

-

Probenecid: (Optional, to prevent dye leakage from some cell lines).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with HEPES and probenecid.

-

Test Compound: this compound hydrochloride or fumarate salt.

-

Reference Agonist: Serotonin, as a positive control and for normalization.

-

96- or 384-well Black-walled, Clear-bottom Assay Plates.

-

Fluorescence Plate Reader: With kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and probenecid (if needed) in the assay buffer. Remove the cell culture medium from the plates and add the dye loading solution. Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

-

Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound and the reference agonist in assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 5x).

-

Measurement of Calcium Flux: Place the cell plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence. Then, it will automatically add the compounds from the compound plate to the cell plate and immediately begin measuring the fluorescence intensity at short intervals over a period of several minutes.

-

Data Analysis:

-

The change in fluorescence intensity over time is recorded for each well.

-

The peak fluorescence response is determined for each concentration of this compound and the reference agonist.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).

-

The Emax of this compound is often expressed as a percentage of the Emax of the reference full agonist, serotonin.

-

Calcium Mobilization Assay Workflow

Signaling Pathways

The psychedelic effects of this compound are primarily attributed to its agonist activity at the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that predominantly signals through the Gq/11 pathway. However, like many GPCRs, it can also engage other signaling pathways, such as the β-arrestin pathway. The balance between these pathways, known as functional selectivity or biased agonism, can influence the overall pharmacological profile of a ligand.

Gq/11 Signaling Pathway

Activation of the 5-HT2A receptor by this compound leads to the coupling and activation of the Gq/11 family of G-proteins. This initiates a downstream signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

5-HT2A Receptor Gq/11 Signaling Pathway

β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist binding to the 5-HT2A receptor can also lead to the recruitment of β-arrestin proteins. β-arrestins play a crucial role in receptor desensitization, internalization, and can also initiate their own G-protein-independent signaling cascades. The extent to which this compound engages the β-arrestin pathway relative to the Gq/11 pathway is an area of ongoing research and is key to understanding its full pharmacological profile.

5-HT2A Receptor β-Arrestin Pathway

Conclusion

This compound is a potent agonist at multiple serotonin receptors, with its psychedelic effects primarily mediated through the 5-HT2A receptor. Its high affinity and efficacy at this receptor, leading to the activation of the Gq/11 signaling pathway and subsequent intracellular calcium release, are central to its mechanism of action. Further research into the functional selectivity of this compound, particularly its relative engagement of the Gq/11 versus β-arrestin pathways, will provide a more nuanced understanding of its pharmacological profile and may inform the development of novel therapeutics with tailored signaling properties. The experimental protocols and data presented in this guide provide a foundational framework for researchers in the field of psychedelic science and drug development.

References

In Vitro Receptor Binding Affinity of 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro receptor binding affinity of 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET), a synthetic tryptamine and a structural analog of psilocin. The document summarizes quantitative binding and functional activity data, details the experimental protocols utilized in these determinations, and illustrates key biological pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals engaged in the study of psychedelic compounds and the development of novel therapeutics.

Introduction

4-Hydroxy-N,N-diethyltryptamine, also known as ethocin, is a lesser-known psychedelic tryptamine first synthesized by Albert Hofmann.[1] As a structural analog of the active metabolite of psilocybin, psilocin (4-HO-DMT), this compound is of significant interest to the scientific community for its potential psychoactive effects and therapeutic applications. Understanding its interaction with various neurotransmitter receptors is fundamental to elucidating its pharmacological profile and mechanism of action. This document compiles and presents the current in vitro data on the receptor binding affinity and functional activity of this compound.

Quantitative Receptor Affinity and Functional Data

The interaction of this compound with various receptors has been primarily characterized through radioligand binding assays, which determine the inhibition constant (Ki), and functional assays, such as calcium mobilization assays, which measure the half-maximal effective concentration (EC50). The following tables summarize the available quantitative data.

Table 1: Radioligand Binding Affinity of this compound

| Receptor | Ki (nM) | Assay Type |

| H₂ | 9,984 | Radioligand Competition Binding |

| Data sourced from Gusetu et al., 2023[2] |

Table 2: Functional Activity of this compound

| Receptor | EC₅₀ (nM) | Efficacy (Eₘₐₓ % vs 5-HT) | Assay Type |

| h5-HT₂ₐ | 10.9 | 98.4 | Calcium Mobilization |

| h5-HT₂B | 18.5 | 103 | Calcium Mobilization |

| Data sourced from Glatfelter et al., 2020[1][3] |

Table 3: In Vivo Head-Twitch Response (HTR) Data

| Compound | ED₅₀ (μmol/kg) | Assay Type |

| This compound | 1.56 | Head-Twitch Response in C57BL/6J mice |

| Data sourced from Glatfelter et al., 2020[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to generate the data presented in this guide.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (in this case, this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., [³H]-ligand)

-

Unlabeled test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates through a series of centrifugation and resuspension steps. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, the following are added to each well:

-

A fixed volume of the cell membrane preparation.

-

A fixed concentration of the radiolabeled ligand.

-

Varying concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, a high concentration of an unlabeled reference ligand is used instead of the test compound.

-

For determining total binding, only the cell membranes and radioligand are added.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any remaining unbound ligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist at Gq-coupled receptors, such as the 5-HT₂ₐ and 5-HT₂B receptors. Agonist binding to these receptors activates the Gq protein, leading to the release of intracellular calcium (Ca²⁺), which can be detected using a calcium-sensitive fluorescent dye.

Materials:

-

Cells stably expressing the target Gq-coupled receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well or 384-well black, clear-bottom microplates

-

Test compound (this compound)

-

Fluorescence microplate reader with automated injection capabilities

Procedure:

-

Cell Plating: Cells are seeded into the microplates and cultured until they form a confluent monolayer.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a solution containing the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

-

Compound Addition: The plate is placed in the fluorescence microplate reader. Varying concentrations of the test compound (this compound) are automatically injected into the wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured immediately before and after the addition of the test compound. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is plotted against the concentration of the test compound. The EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response, is determined using non-linear regression analysis. The efficacy (Eₘₐₓ) is the maximum response produced by the compound, often expressed as a percentage of the response to a reference full agonist like serotonin (5-HT).

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Signaling Pathway: 5-HT₂ₐ Receptor Activation

Caption: Simplified 5-HT₂ₐ receptor Gq signaling pathway.

Conclusion

The available in vitro data indicate that this compound is a potent agonist at the 5-HT₂ₐ and 5-HT₂B receptors, with functional activity in the low nanomolar range. Its binding affinity at other receptors, such as the H₂ receptor, appears to be significantly lower. The in vivo head-twitch response data in mice further support its classification as a classic psychedelic, with the 5-HT₂ₐ receptor being the likely primary target for its psychoactive effects. Further research, particularly comprehensive radioligand binding screens across a wider array of neurotransmitter receptors and transporters, is necessary to fully elucidate the complete pharmacological profile of this compound. The detailed experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers to design and interpret future studies on this and related compounds.

References

The Metabolic Fate of 4-Hydroxy-N,N-diethyltryptamine (4-Ho-DET): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N,N-diethyltryptamine (4-Ho-DET), also known as ethocin, is a synthetic tryptamine psychedelic. As with many novel psychoactive substances, a thorough understanding of its metabolic pathways, the identification of its metabolites, and the analytical methods for their detection are crucial for pharmacology, toxicology, and potential therapeutic development. This technical guide provides an in-depth overview of the metabolism of this compound, drawing upon available scientific literature and metabolic data from structurally related tryptamines to infer its biotransformation. The prodrugs 4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET) and 4-Phosphoryloxy-N,N-diethyltryptamine (4-PO-DET) are also considered, as they are expected to convert to this compound in the body.

Predicted Metabolic Pathways of this compound

Direct metabolic studies on this compound are not extensively available in peer-reviewed literature. However, based on the well-documented metabolism of analogous tryptamines such as 4-HO-MET (4-hydroxy-N-methyl-N-ethyltryptamine) and psilocin (4-HO-DMT), the metabolic fate of this compound can be predicted with a reasonable degree of confidence. The primary site of metabolism is expected to be the liver, involving both Phase I and Phase II enzymatic reactions.

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, the following Phase I transformations are anticipated:

-

N-Deethylation: The sequential removal of the two ethyl groups from the tertiary amine is a probable metabolic step. This would result in the formation of 4-hydroxy-N-ethyltryptamine (4-HO-NET) and subsequently 4-hydroxytryptamine (4-HT).

-

Oxidative Deamination: The ethylamino side chain can be oxidized by monoamine oxidase (MAO) to form an unstable aldehyde intermediate, which is then further oxidized to 4-hydroxyindole-3-acetic acid (4-HIAA).

-

Hydroxylation: Additional hydroxylation on the indole ring or the ethyl side chains is a possibility, though likely a minor pathway for a molecule that already possesses a hydroxyl group.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion.

-

Glucuronidation: The phenolic 4-hydroxyl group of this compound and its dealkylated metabolites is a prime target for conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This is expected to be a major metabolic pathway.

-

Sulfation: Conjugation of the 4-hydroxyl group with a sulfonate group is another possible Phase II reaction.

The prodrug, 4-AcO-DET, is expected to be rapidly hydrolyzed by esterase enzymes in the blood and liver to yield the active compound, this compound.[1]

Predicted metabolic pathway of 4-AcO-DET and this compound.

Metabolite Identification: Experimental Protocols

While a specific protocol for this compound is not available, a robust methodology can be adapted from studies on analogous compounds like 4-HO-MET. The following outlines a comprehensive in vitro experimental protocol for the identification of this compound metabolites.

1. In Vitro Incubation with Human Liver Microsomes (HLMs)

-

Objective: To generate Phase I and Phase II metabolites of this compound in a controlled environment that simulates liver metabolism.

-

Materials:

-

This compound solution (e.g., in methanol)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDP-glucuronic acid (UDPGA) for Phase II analysis

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) for quenching the reaction

-

Incubator/water bath at 37°C

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system. For Phase II metabolite identification, also include UDPGA.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate.

-

Initiate the metabolic reaction by adding the this compound solution to the mixture. The final concentration of this compound should be empirically determined.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for analysis by LC-MS/MS or GC-MS.

-

Workflow for in vitro metabolite identification of this compound.

2. Analytical Instrumentation and Conditions

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatography: A reversed-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: An electrospray ionization (ESI) source operating in positive ion mode is generally suitable for tryptamines. Data acquisition can be performed in full scan mode to detect all potential metabolites, followed by product ion scanning (MS/MS) of the most abundant ions to obtain fragmentation patterns for structural elucidation.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Due to the polar nature of this compound and its hydroxylated metabolites, derivatization is necessary to increase volatility for GC analysis. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

-

Chromatography: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the derivatized analytes.

-

Mass Spectrometry: Electron ionization (EI) will produce characteristic fragmentation patterns that can be compared to spectral libraries for identification.

-

Quantitative Data Summary

Currently, there is a lack of published quantitative data on the in vitro or in vivo concentrations of this compound and its metabolites. The table below is provided as a template for researchers to populate as data becomes available. The expected metabolites are listed based on the predicted pathways.

| Analyte | Predicted Biotransformation | Matrix | Analytical Method | Retention Time (min) | Mass Transition (m/z) |

| This compound | Parent Compound | HLM Incubate, Plasma, Urine | LC-MS/MS, GC-MS | Data not available | Data not available |

| 4-HO-NET | N-Deethylation | HLM Incubate, Plasma, Urine | LC-MS/MS, GC-MS | Data not available | Data not available |

| 4-HT | N-Deethylation | HLM Incubate, Plasma, Urine | LC-MS/MS, GC-MS | Data not available | Data not available |

| 4-HIAA | Oxidative Deamination | HLM Incubate, Plasma, Urine | LC-MS/MS | Data not available | Data not available |

| This compound-Glucuronide | Glucuronidation | HLM Incubate, Urine | LC-MS/MS | Data not available | Data not available |

| 4-HO-NET-Glucuronide | Glucuronidation | HLM Incubate, Urine | LC-MS/MS | Data not available | Data not available |

Conclusion

The metabolism of this compound is predicted to follow pathways common to other 4-hydroxytryptamines, primarily involving N-dealkylation, oxidative deamination, and extensive glucuronidation. Its acetylated prodrug, 4-AcO-DET, is expected to undergo rapid hydrolysis to the parent compound. While direct experimental data for this compound is scarce, the provided experimental protocols, adapted from studies on analogous tryptamines, offer a robust framework for the identification and characterization of its metabolites. Further research is necessary to generate quantitative data and confirm the proposed metabolic pathways in vivo. Such studies are essential for a comprehensive understanding of the pharmacology and toxicology of this compound.

References

The Neurochemical Profile of 4-Hydroxy-N,N-diethyltryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N,N-diethyltryptamine (4-HO-DET) is a synthetic tryptamine and a structural analog of the psychedelic compound psilocin.[1] This document provides a comprehensive overview of the neurochemical effects of this compound, with a focus on its interactions with serotonergic systems. Quantitative data from in vitro and in vivo studies are presented to elucidate its receptor binding affinity, functional activity, and behavioral effects. Detailed experimental methodologies for key assays are provided to aid in the replication and further investigation of its pharmacological properties. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the mechanisms underlying its action. This technical guide is intended for researchers, scientists, and drug development professionals engaged in the study of psychedelic compounds and their potential therapeutic applications.

Introduction

4-Hydroxy-N,N-diethyltryptamine, also known as ethocin or CZ-74, is a classic psychedelic substance belonging to the tryptamine family.[1] Structurally, it is the N,N-diethyl homolog of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin.[1] Like other serotonergic psychedelics, the primary mechanism of action of this compound is believed to be its agonist activity at serotonin 2A (5-HT2A) receptors.[1] This interaction is thought to mediate the characteristic subjective effects, including alterations in perception, mood, and cognition. This guide synthesizes the current understanding of this compound's neuropharmacology, providing a detailed examination of its receptor interaction profile and the functional consequences of these interactions.

Receptor Binding and Functional Activity

The primary molecular targets of this compound are serotonin (5-HT) receptors. Its psychedelic effects are predominantly attributed to its agonist activity at the 5-HT2A receptor. However, it also demonstrates affinity for other serotonin receptor subtypes, which may contribute to its overall pharmacological profile.

Quantitative Data: Receptor Binding Affinities and Functional Potency

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound at various neurotransmitter receptors, as well as its in vivo potency in inducing the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic activity.

Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki (nM) |

| Serotonin Receptors | |

| 5-HT1A | >10,000 |

| 5-HT1B | 1,811 |

| 5-HT1D | 1,078 |

| 5-HT1E | 2,752 |

| 5-HT2A | 694 |

| 5-HT2B | 313 |

| 5-HT2C | 2,053 |

| 5-HT5A | 3,197 |

| 5-HT6 | 1,021 |

| 5-HT7 | 4,209 |

| Other Receptors | |

| H1 | 1,743 |

| H2 | >10,000 |

| M3 | >10,000 |

| SERT | 3,923 |

| NR2B | >10,000 |

| Sigma 2 | 8,837 |

| Data sourced from a comprehensive receptor binding screen of tryptamine psychedelics.[2] |

Table 2: In Vitro Functional Activity (EC50) of this compound

| Receptor | Assay Type | EC50 (nM) |

| Human 5-HT2A | Calcium Flux | 1-10 (approximate range for 4-hydroxy tryptamines)[3] |

| Specific EC50 values for this compound are often presented within the context of broader structure-activity relationship studies.[3] |

Table 3: In Vivo Head-Twitch Response (HTR) Potency of this compound in Mice

| Compound | ED50 (μmol/kg) | 95% Confidence Interval |

| This compound | 1.56 | 0.98–2.51 |

| Psilocin (for comparison) | 0.81 | 0.51-1.28 |

| Data from head-twitch response studies in C57BL/6J mice.[3][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling a deeper understanding of the data presented and facilitating the design of future studies.

Radioligand Binding Assay (Generalized Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure the ability of this compound to displace a radiolabeled ligand from its target receptor.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A).

-

Radioligand with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).[5]

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of this compound in binding buffer. Dilute the radioligand to a concentration near its dissociation constant (Kd).

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competing ligand). Incubate at a specific temperature (e.g., 37°C) to allow binding to reach equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Detection: Allow the filters to dry, then add scintillation cocktail to each well.[7]

-

Data Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

-

Calcium Flux Assay (Generalized Protocol)

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a 5-HT2A receptor agonist.

-

Materials:

-

Cells stably expressing the target receptor (e.g., HEK293 cells expressing human 5-HT2A).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (this compound).

-

Reference agonist (e.g., serotonin).

-

Fluorescence plate reader with kinetic read capabilities.

-

-

Procedure:

-

Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and incubate overnight.[9]

-

Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye solution to each well. Incubate for approximately 1 hour at 37°C.[8]

-

Compound Addition: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Signal Detection: Place the cell plate in the fluorescence plate reader. Initiate a kinetic read, measuring baseline fluorescence before automatically adding the compound solutions to the wells. Continue to measure fluorescence for a set period to capture the peak response.[10]

-

Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 and Emax values.[9]

-

Head-Twitch Response (HTR) in Mice

The HTR is a rapid, rotational head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor activation and psychedelic-like effects in humans.[11]

-

Objective: To assess the in vivo potency (ED50) of this compound to induce the head-twitch response.

-

Animals: Male C57BL/6J mice are commonly used.[11]

-

Apparatus:

-

Procedure:

-

Acclimation: Acclimate the mice to the observation chambers for a set period before drug administration.

-

Drug Administration: Administer various doses of this compound (and a vehicle control) via a specific route (e.g., subcutaneous or intraperitoneal injection).

-

Observation: Place the mice back into the observation chambers and record the number of head twitches over a defined period (e.g., 30-60 minutes).[11]

-

Data Analysis: Plot the mean number of head twitches against the dose of this compound. The dose-response curve for HTR often follows an inverted U-shape.[13] The ED50 value, the dose that produces 50% of the maximal response, is calculated using non-linear regression.

-

Signaling Pathways and Experimental Workflows

Visual representations of key processes can aid in understanding the complex neurochemical effects of this compound.

5-HT2A Receptor Signaling Cascade

Activation of the 5-HT2A receptor by an agonist like this compound primarily initiates the Gq/11 signaling pathway.

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the sequential steps involved in a typical radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Neurochemical to Behavioral Relationship

This diagram illustrates the logical progression from receptor interaction to a measurable behavioral outcome.

Caption: Relationship between 5-HT2A agonism and the HTR.

Discussion and Future Directions

This compound demonstrates a classic serotonergic psychedelic profile, characterized by potent agonism at the 5-HT2A receptor. Its in vivo activity, as measured by the head-twitch response, is consistent with its in vitro receptor binding and functional data, albeit with slightly lower potency than its close analog, psilocin.[4] The comprehensive binding data reveal that while this compound has the highest affinity for several serotonin receptors, its interaction with other monoamine receptors is significantly weaker, suggesting a relatively selective mechanism of action within the serotonergic system.

Future research should aim to further characterize the functional selectivity or "biased agonism" of this compound at the 5-HT2A receptor, investigating its preference for G-protein-mediated signaling versus β-arrestin recruitment. Such studies could provide insights into the qualitative differences in subjective effects observed between various tryptamines. Additionally, a more detailed investigation into the metabolism and pharmacokinetics of this compound is warranted to better understand its duration of action and the potential role of any active metabolites. The prodrugs of this compound, 4-AcO-DET and 4-PO-DET (ethocybin), are also of interest, as they are presumed to be converted to this compound in vivo, and comparative pharmacokinetic and pharmacodynamic studies would be valuable.[1]

Conclusion

4-Hydroxy-N,N-diethyltryptamine is a potent serotonin 2A receptor agonist with a neurochemical profile consistent with its classification as a psychedelic compound. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacology of this and related tryptamines. A thorough understanding of the neurochemical effects of compounds like this compound is crucial for advancing our knowledge of the serotonergic system and for the potential development of novel therapeutics for a range of neuropsychiatric disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Head-twitch response - Wikipedia [en.wikipedia.org]

The Historical Synthesis and Discovery of 4-Hydroxy-N,N-diethyltryptamine (4-HO-DET): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N,N-diethyltryptamine (4-HO-DET), a lesser-known synthetic tryptamine, holds a significant place in the history of psychedelic research. First synthesized in the late 1950s by the pioneering chemist Albert Hofmann and his colleague Franz Troxler at Sandoz laboratories, this compound, also known by its code name CZ-74, represents an early exploration into the structure-activity relationships of psilocin analogues. This technical guide provides a comprehensive overview of the historical synthesis, discovery, and pharmacological characterization of this compound. It includes detailed experimental protocols for its chemical synthesis and key pharmacological assays, quantitative data on its receptor binding profile and functional activity, and visualizations of its proposed signaling pathway and experimental workflows. This document serves as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the foundational research of psychedelic compounds.

Historical Context and Discovery

4-Hydroxy-N,N-diethyltryptamine was first synthesized in the late 1950s by Albert Hofmann and Franz Troxler at the Sandoz pharmaceutical company in Basel, Switzerland.[1][2][3] The compound was developed as part of a broader investigation into the chemical and pharmacological properties of tryptamine derivatives, following Hofmann's famed discovery of lysergic acid diethylamide (LSD) and the isolation and synthesis of psilocybin and psilocin from psychedelic mushrooms.[4][5] this compound, given the laboratory code CZ-74, was one of the earliest synthetic analogues of psilocin (4-HO-DMT) to be created.[4]

In the 1960s, this compound, along with its phosphate ester prodrug, 4-phosphoryloxy-N,N-diethyltryptamine (ethocybin or CEY-19), was the subject of clinical research in psychedelic-assisted psychotherapy, notably by German researchers Hanscarl Leuner and G. Baer.[1][2][6] These early studies explored its potential therapeutic applications. The compound was later cataloged by Alexander Shulgin in his comprehensive book "TiHKAL" ("Tryptamines I Have Known and Loved"), which further detailed its synthesis and psychoactive properties.[7]

Chemical Synthesis

The synthesis of this compound has been described by Alexander Shulgin and follows a multi-step process starting from 4-hydroxyindole. A common synthetic route is a variation of the Speeter-Anthony tryptamine synthesis.[7][8][9]

Synthesis Protocol

A representative synthesis of this compound is detailed below, based on the procedures outlined by Shulgin.[7]

Step 1: Acetylation of 4-hydroxyindole

-

To a solution of 4-hydroxyindole in pyridine, add acetic anhydride.

-

Heat the reaction mixture on a steam bath.

-

Quench the reaction by pouring it over ice and adding an excess of sodium bicarbonate.

-

Extract the product, 4-acetoxyindole, with an organic solvent such as ethyl acetate.

-

Wash the organic extracts and remove the solvent under vacuum to yield the crude product, which can be further purified by crystallization.

Step 2: Formation of the Indole-3-glyoxylamide

-

Dissolve 4-acetoxyindole in an anhydrous ether.

-

Cool the solution in an ice bath and add a solution of oxalyl chloride in anhydrous ether dropwise.

-

After stirring, add a solution of diethylamine in ether dropwise until the pH is alkaline.

-

Quench the reaction and wash the organic phase with acidic and basic aqueous solutions, followed by brine.

-

Dry the organic phase and remove the solvent to yield 4-acetoxyindol-3-yl-N,N-diethylglyoxylamide, which can be purified by recrystallization.

Step 3: Reduction to this compound

-

Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Add a solution of the 4-acetoxyindol-3-yl-N,N-diethylglyoxylamide in THF dropwise to the LAH suspension.

-

Reflux the reaction mixture to ensure complete reduction.

-

Cool the reaction and quench it by the careful addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the reaction mixture and wash the solids with THF.

-

Remove the solvent from the filtrate under vacuum. The resulting residue contains the free base of this compound.

-

The final product can be purified by distillation or recrystallization.[7] Due to its susceptibility to oxidation, this compound should be stored under an inert atmosphere at low temperatures.[7]

Pharmacological Profile

This compound is a non-selective serotonin receptor agonist, with its primary psychedelic effects attributed to its activity at the 5-HT2A receptor.[4][10] Its pharmacological profile is similar to other classic tryptamine psychedelics like psilocin.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the receptor binding affinity and functional activity of this compound.

| Receptor | Binding Affinity (Ki, nM) |

| 5-HT1A | 95 |

| 5-HT1B | 1050 |

| 5-HT2A | Data not consistently reported as Ki |

| 5-HT2C | 40 |

Table 1: Receptor Binding Affinities of this compound. Data compiled from available literature.[5]

| Assay | Parameter | Value |

| 5-HT2A Receptor Functional Activity | EC50 (nM) | ~1-10 (in calcium flux assays) |

| Emax (%) | ~90-100 (relative to 5-HT) | |

| Head-Twitch Response (HTR) in mice | ED50 (µmol/kg) | 1.56 |

Table 2: Functional Activity and In Vivo Potency of this compound. Data compiled from available literature.[11][12]

Subjective Effects and Dosage

In humans, this compound is taken orally, with a typical dosage range of 10-25 mg.[7][13] The onset of effects is reported to be within 30-45 minutes, with a duration of 2-6 hours, which is generally considered shorter than that of psilocybin.[4] The subjective effects are described as being very similar to psilocin, including visual and auditory alterations, changes in thought processes, and emotional shifts.[4][13]

Experimental Protocols

The following are detailed methodologies for key experiments used in the pharmacological characterization of this compound.

Radioligand Binding Assay (Generalized Protocol)

This protocol is used to determine the binding affinity (Ki) of this compound for various receptors.

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Procedure:

-

In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor), and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

-

Data Analysis:

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.

-